molecular formula C14H19BClNO3 B3085360 5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-68-7

5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B3085360
CAS No.: 1154740-68-7
M. Wt: 295.57 g/mol
InChI Key: GWKYJFILHVNGEL-UHFFFAOYSA-N
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Description

5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a useful research compound. Its molecular formula is C14H19BClNO3 and its molecular weight is 295.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.1146513 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. Additionally, it may interact with enzymes and proteins that are involved in metabolic pathways, although specific interactions with enzymes and proteins have not been extensively documented .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-documented. Boronic acid derivatives are known to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound may affect these processes by binding to specific biomolecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which may lead to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time are important considerations. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function have not been extensively studied. In vitro and in vivo studies are needed to determine any potential long-term effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic acid derivatives are known to interact with enzymes and cofactors involved in metabolic processes. These interactions can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is likely that the compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of the compound within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is possible that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These factors can influence the activity and function of the compound within the cell .

Biological Activity

5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}BClN2_2O2_2
  • Molecular Weight : 278.54 g/mol
  • CAS Number : 2306244-25-5

Structural Characteristics

The compound features a boron-containing dioxaborolane moiety which is known for enhancing the solubility and bioavailability of drugs. The presence of chlorine and the oxazine ring contributes to its potential pharmacological properties.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study focused on benzoxazepinoindazoles reported that certain analogs demonstrated a promising lead with a pEC50_{50} value greater than 6, indicating potent antiparasitic activity .

The mechanism through which this compound exerts its biological effects is believed to involve inhibition of specific kinases associated with the survival and proliferation of parasites. Structural modifications have been shown to affect kinase selectivity and overall efficacy .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the dioxaborolane group in enhancing the compound’s activity. Variations in substituents on the benzoxazine core can significantly alter potency and selectivity against various biological targets. For instance:

CompoundpEC50_{50}Activity Type
Compound 187.6Fast-acting against T. brucei
Compound 9a6.9Slow-acting against T. brucei

These findings suggest that optimizing substituents can lead to more effective therapeutics .

Study on Benzoxazepinoindazoles

In a notable study published in November 2019, researchers synthesized a series of benzoxazepinoindazoles and evaluated their efficacy against T. brucei. Compound 18 showed a significant cure rate in systemic models but was less effective in central nervous system models . This highlights the need for further optimization for CNS penetration.

Pharmacokinetic Profiles

Pharmacokinetic studies reveal that compounds with the dioxaborolane moiety tend to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example:

ParameterValue
LogPModerate to high
SolubilityLow
ClearanceModerate to high

These characteristics indicate that while the compounds are potent, their solubility remains a challenge that must be addressed for effective therapeutic use .

Properties

IUPAC Name

5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-12(11(9)16)17-7-8-18-10/h5-6,17H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKYJFILHVNGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCCN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124845
Record name 5-Chloro-3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154740-68-7
Record name 5-Chloro-3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154740-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
Reactant of Route 5
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
Reactant of Route 6
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

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